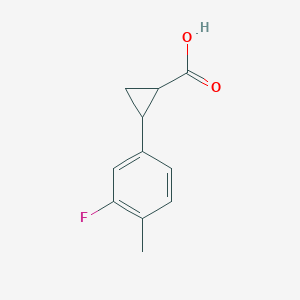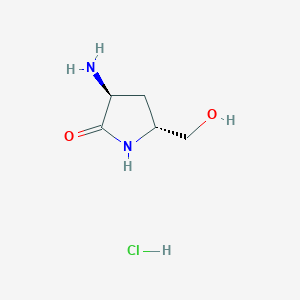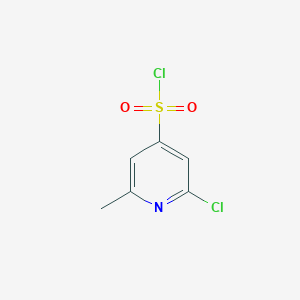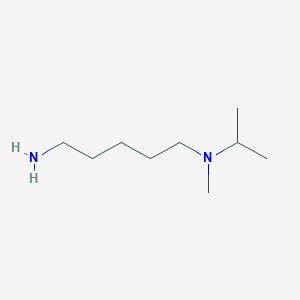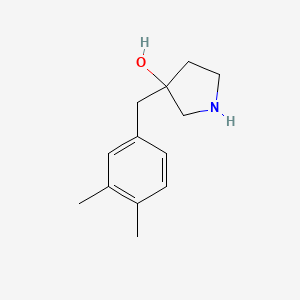
4-(Tetrahydrofuran-3-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tetrahydrofuran-3-yl)butan-2-one is an organic compound with the molecular formula C8H14O2 It is a ketone derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Tetrahydrofuran-3-yl)butan-2-one can be synthesized through a two-step process involving the hydrogenation and deoxygenation of furfuralacetone. The first step involves the hydrogenation of furfuralacetone to form 4-(tetrahydrofuran-2-yl)butan-2-ol. This intermediate is then deoxygenated to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow hydrogenation and deoxygenation processes. These methods utilize commercial catalysts and are optimized for high yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tetrahydrofuran-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Tetrahydrofuran-3-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of biofuels and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Tetrahydrofuran-3-yl)butan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. These metabolites can then interact with specific receptors or proteins, modulating their activity and resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Tetrahydrofuran-2-yl)butan-2-one: A similar compound with the ketone group at a different position.
4-(Tetrahydrofuran-2-yl)butan-2-ol: A reduced form of the compound with an alcohol group instead of a ketone.
2-Methyl-1,6-dioxaspiro[4.4]nonane: Another related compound with a different ring structure.
Uniqueness
4-(Tetrahydrofuran-3-yl)butan-2-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
4-(oxolan-3-yl)butan-2-one |
InChI |
InChI=1S/C8H14O2/c1-7(9)2-3-8-4-5-10-6-8/h8H,2-6H2,1H3 |
Clé InChI |
YBFSZRYVLQBMAM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


aminehydrochloride](/img/structure/B13600498.png)

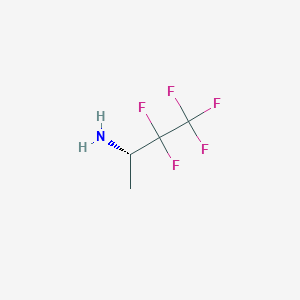


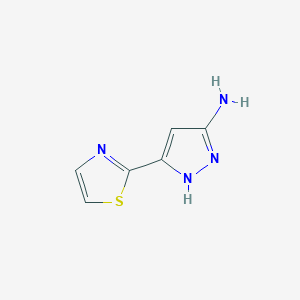
![1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)


